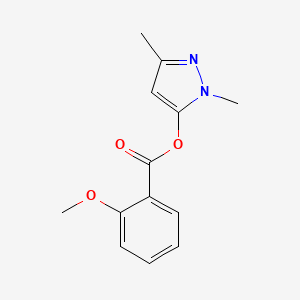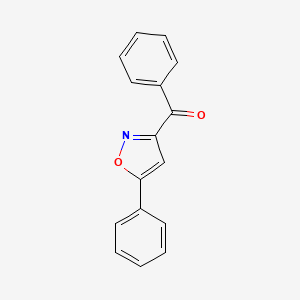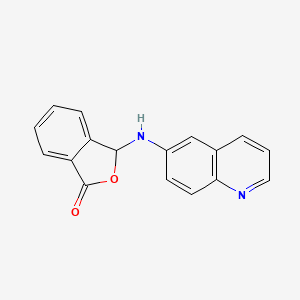
1-(3-Chloro-4-methoxyphenyl)-3-(3-chlorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-methoxyphenyl)-3-(3-chlorophenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methoxyphenyl)-3-(3-chlorophenyl)thiourea typically involves the reaction of 3-chloro-4-methoxyaniline with 3-chlorophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
3-Chloro-4-methoxyaniline+3-Chlorophenyl isothiocyanate→this compound
The reaction is typically conducted at elevated temperatures (around 70-80°C) for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, industrial processes may employ catalysts to accelerate the reaction and improve selectivity.
化学反応の分析
Types of Reactions
1-(3-Chloro-4-methoxyphenyl)-3-(3-chlorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thioureas.
科学的研究の応用
1-(3-Chloro-4-methoxyphenyl)-3-(3-chlorophenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-3-(3-chlorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
- 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)thiourea
- 1-(4-Chloro-3-methoxyphenyl)-3-(3-chlorophenyl)thiourea
- 1-(3-Chloro-4-methoxyphenyl)-3-phenylthiourea
Uniqueness
1-(3-Chloro-4-methoxyphenyl)-3-(3-chlorophenyl)thiourea is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. The presence of both chlorophenyl and methoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.
特性
CAS番号 |
92291-39-9 |
|---|---|
分子式 |
C14H12Cl2N2OS |
分子量 |
327.2 g/mol |
IUPAC名 |
1-(3-chloro-4-methoxyphenyl)-3-(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-19-13-6-5-11(8-12(13)16)18-14(20)17-10-4-2-3-9(15)7-10/h2-8H,1H3,(H2,17,18,20) |
InChIキー |
FFGLUYHSYKQLPS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NC(=S)NC2=CC(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]acetate](/img/structure/B14147774.png)


![N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14147797.png)



![1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B14147818.png)

